molecular formula C11H7FN2O2 B1445074 2-Fluoro-4-(pyrimidin-5-yl)benzoic acid CAS No. 1248734-00-0

2-Fluoro-4-(pyrimidin-5-yl)benzoic acid

Cat. No. B1445074
CAS RN: 1248734-00-0
M. Wt: 218.18 g/mol
InChI Key: RMUQWUBAIYXPGE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyrimidin-5-yl)benzoic acid, also known as 5-Fluoropyrimidine-2-carboxylic acid, is an important organic compound used in a variety of scientific research applications. It has been used in a variety of synthetic pathways, as well as in biochemistry and physiology. This compound has been studied extensively and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines

2-Fluoro-4-(pyrimidin-5-yl)benzoic acid derivatives have been used in the synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. This process involves a solvent-free cyclocondensation and exhibits good to excellent yields with short reaction times (Quiroga et al., 2007).

Antifolate and Antitumor Agent Synthesis

These compounds have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Their synthesis involves coupling with diethyl l-glutamate followed by saponification (Gangjee et al., 2007).

Synthesis of Orexin Filorexant

This compound is an important molecular fragment in the synthesis of orexin Filorexant (MK-6096), a compound closely related to sleep-wake regulation (Liu et al., 2020).

Synthesis of Voriconazole

In the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, the relative stereochemistry is set in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative (Butters et al., 2001).

Fluorescence ON/OFF Switching Zn2+ Sensor

Pyridine–pyridone derivatives of this compound have been developed as novel fluorescent Zn2+ sensors, useful for biological applications (Hagimori et al., 2013).

Synthesis of Novel Pyrimidine Derivatives for Antitumor Activities

Novel pyrimidine derivatives of this compound have been synthesized, showing significant antitumor activities against various cell lines (El-Zahar et al., 2011).

Synthesis of Fluorine-18-Labeled Bexarotene Analogue for PET Imaging

This compound analogues have been synthesized for positron emission tomography (PET) imaging of retinoid X receptor (Wang et al., 2014).

Tandem Approach to Prepare Structurally Diverse N-Heterocycles

A metal-free one-pot approach using these compounds has led to the synthesis of diverse N-heterocycles, including the drug lead molecule ataluren (Gupta et al., 2014).

properties

IUPAC Name

2-fluoro-4-pyrimidin-5-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUQWUBAIYXPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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